molecular formula C31H22N2S B11519312 2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

Cat. No.: B11519312
M. Wt: 454.6 g/mol
InChI Key: FVKJLLFIFDXZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl ring, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between naphthalen-1-ylamine and a suitable phenylsulfanyl-substituted benzaldehyde in the presence of a catalyst can lead to the formation of the desired imidazole derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C31H22N2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-naphthalen-1-yl-4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C31H22N2S/c1-3-11-23(12-4-1)29-30(24-18-20-26(21-19-24)34-25-14-5-2-6-15-25)33-31(32-29)28-17-9-13-22-10-7-8-16-27(22)28/h1-21H,(H,32,33)

InChI Key

FVKJLLFIFDXZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)SC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.